1-[3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
説明
This compound features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 6 with an ethoxy moiety. The 4-chlorobenzenesulfonyl group contributes electron-withdrawing effects, which may influence binding affinity and metabolic stability, while the ethoxy substituent could modulate solubility and membrane permeability .
特性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-17-5-8-20-19(13-17)22(27-11-9-15(10-12-27)23(25)28)21(14-26-20)32(29,30)18-6-3-16(24)4-7-18/h3-8,13-15H,2,9-12H2,1H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYMJMRWPWYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka.
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway. This pathway is involved in cell proliferation and survival, and its deregulation is common in many human cancers.
類似化合物との比較
Comparison with Structurally Similar Compounds
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide (L483-0708)
- Core Structure: Both compounds share a quinoline scaffold with a piperidine-4-carboxamide group at position 4 and an ethoxy group at position 5.
- Key Difference: The substituent at position 3 differs: the target compound has a 4-chlorobenzenesulfonyl group, whereas L483-0708 features a cyano group.
- Implications: The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the smaller cyano group.
Aryloxazole-Based HCV Inhibitors ()
- Core Structure : Oxazole ring substituted with piperidine-4-carboxamide derivatives.
- Key Differences: The target compound’s quinoline core differs from the oxazole heterocycle, altering electronic properties and binding modes. Substituents like 2-chloro-6-methylphenyl () vs. 4-chlorobenzenesulfonyl (target) suggest divergent target selectivity (e.g., HCV vs. unspecified targets for the quinoline derivative).
- Synthesis: Yields for oxazole analogs (57–61%) are comparable to typical quinoline syntheses, though reaction conditions and purification steps may differ .
Benzimidazole Derivatives ()
- Core Structure : Benzimidazole with 4-chlorobenzenesulfonyl and difluoromethoxy groups.
- Key Differences: The benzimidazole core vs. The target compound lacks the difluoromethoxy substituent, which in benzimidazole analogs may enhance lipophilicity and membrane penetration .
Natural Compound ZINC02123811 ()
- Core Structure : Furochromen-linked piperidine-4-carboxamide.
- Key Differences: The furochromen core replaces quinoline, likely redirecting biological activity (e.g., SARS-CoV-2 Mpro inhibition vs. undefined targets for the target compound). The trimethylphenyl group in ZINC02123811 contrasts with the sulfonyl group in the target, highlighting the role of substituents in target affinity .
Structural and Functional Comparison Table
Key Research Findings
- Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound may confer greater metabolic stability compared to cyano (L483-0708) or methylphenyl () substituents .
- Synthetic Feasibility : Yields for analogs (57–74%) suggest that the target compound’s synthesis is feasible but may require optimization for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
